molecular formula C10H15BO3 B3253049 2-Isopropoxy-4-methylphenylboronic acid CAS No. 221111-03-1

2-Isopropoxy-4-methylphenylboronic acid

Cat. No.: B3253049
CAS No.: 221111-03-1
M. Wt: 194.04 g/mol
InChI Key: JSGULGGTJKJYKP-UHFFFAOYSA-N
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Description

Significance of Boron-Containing Compounds in Organic Transformations

Boron-containing compounds, particularly organoboranes, have a rich history in organic synthesis, with their utility being recognized with the 1979 Nobel Prize in Chemistry awarded to Herbert C. Brown for his work on hydroboration. These compounds are valued for their unique reactivity, stability, and low toxicity. nih.gov The electron-deficient nature of the boron atom imparts Lewis acidity, allowing for a wide range of chemical transformations. nih.gov Organoboron compounds are pivotal in numerous reactions, including reductions, and importantly, as nucleophilic partners in cross-coupling reactions. nih.gov

Overview of Arylboronic Acids as Versatile Synthetic Reagents

Arylboronic acids, characterized by a boronic acid group [-B(OH)2] attached to an aromatic ring, are a cornerstone of modern organic synthesis. chemrxiv.org Their stability to air and moisture, coupled with their ease of handling, makes them highly practical reagents in both academic and industrial settings. nih.gov

The most prominent application of arylboronic acids is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. beilstein-journals.org This reaction enables the formation of a carbon-carbon bond between an arylboronic acid and an organic halide, providing a powerful method for the synthesis of biaryls, a common motif in pharmaceuticals and functional materials. nih.govresearchgate.net The reaction is renowned for its mild conditions, high functional group tolerance, and stereospecificity. Beyond the Suzuki-Miyaura coupling, arylboronic acids participate in a variety of other transformations, including Chan-Lam coupling for the formation of carbon-heteroatom bonds and additions to carbonyls and imines.

Contextualizing 2-Isopropoxy-4-methylphenylboronic Acid within Contemporary Boronic Acid Chemistry

This compound is a member of the extensive family of substituted arylboronic acids. Its specific substitution pattern—an isopropoxy group at the ortho position and a methyl group at the para position—influences its steric and electronic properties, and consequently, its reactivity. The ortho-isopropoxy group, being a bulky substituent, can be expected to exert a significant steric effect, potentially influencing the rate and selectivity of its cross-coupling reactions. rsc.org Studies on other ortho-alkoxy substituted phenylboronic acids have shown that such substitution can affect the crystal packing and the propensity to form monomeric or dimeric structures in the solid state. researchgate.netrsc.org

The electronic effects of the substituents also play a crucial role. The isopropoxy group is an electron-donating group through resonance, which can modulate the nucleophilicity of the aromatic ring and the Lewis acidity of the boronic acid moiety. The methyl group, also electron-donating via induction, further contributes to these electronic properties. Understanding these substituent effects is key to predicting the behavior of this compound in synthetic applications.

While specific, in-depth research focused solely on this compound is not extensively documented in publicly available literature, its structural motifs suggest its utility as a building block in the synthesis of complex organic molecules, particularly in the pharmaceutical and materials science sectors. nbinno.com Its precursor, 1-bromo-2-isopropoxy-4-methylbenzene, is commercially available, suggesting a straightforward synthetic route to the boronic acid via standard borylation procedures. appchemical.com

Below is a data table summarizing the known properties of this compound.

PropertyValue
CAS Number 221111-03-1 chemcd.com
Molecular Formula C10H15BO3 chemcd.com
Molecular Weight 194.04 g/mol chembuyersguide.com
Appearance White to off-white solid (inferred)
Solubility Expected to be soluble in polar organic solvents

Further research into the specific applications and reaction kinetics of this compound would be beneficial to fully elucidate its role in contemporary organic synthesis.

Properties

IUPAC Name

(4-methyl-2-propan-2-yloxyphenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15BO3/c1-7(2)14-10-6-8(3)4-5-9(10)11(12)13/h4-7,12-13H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSGULGGTJKJYKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)C)OC(C)C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reactivity and Mechanistic Investigations of 2 Isopropoxy 4 Methylphenylboronic Acid and Its Derivatives

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. Boronic acids are key substrates in one of the most powerful of these methods, the Suzuki-Miyaura coupling.

Suzuki-Miyaura Coupling: Scope, Limitations, and Substrate Compatibility

The Suzuki-Miyaura coupling is a versatile method for forming C(sp²)–C(sp²) bonds by reacting an organoboron compound with an organohalide or triflate. For 2-Isopropoxy-4-methylphenylboronic acid, its utility would be demonstrated through its reaction with a variety of aryl, heteroaryl, and vinyl halides/triflates.

However, a thorough search of scientific literature yields no specific studies detailing the scope, limitations, or substrate compatibility of this compound. Documented examples of its use in specific coupling reactions, which would define its compatibility with various functional groups and reaction partners, are not available. Potential limitations, such as susceptibility to protodeboronation under certain basic conditions, have not been specifically investigated for this molecule.

Elucidation of Catalytic Cycle: Oxidative Addition, Transmetalation, and Reductive Elimination

The catalytic cycle of the Suzuki-Miyaura reaction is well-established and proceeds through three key elementary steps:

Oxidative Addition: A low-valent palladium(0) complex reacts with an organohalide (R-X) to form a palladium(II) intermediate (R-Pd-X). The rate of this step is typically dependent on the halide, with reactivity following the trend I > Br > Cl.

Reductive Elimination: The diorganopalladium(II) complex undergoes reductive elimination to form the final cross-coupled product (R-R') and regenerate the catalytically active palladium(0) species.

While this is the universally accepted mechanism, specific kinetic and mechanistic studies involving this compound—to determine rate-determining steps, identify potential side reactions, or characterize intermediates—have not been published.

Impact of Steric and Electronic Effects from Substituents (e.g., Isopropoxy and Methyl Groups) on Reactivity

The substituents on the phenylboronic acid play a critical role in modulating its reactivity.

Electronic Effects: The methyl group at the para-position is an electron-donating group (EDG), which slightly increases the electron density on the aromatic ring. The ortho-isopropoxy group is also an EDG. Increased electron density on the aryl group being transferred can sometimes slow down the transmetalation step. Conversely, electron-rich boronic acids can be more susceptible to protodeboronation. The interplay of these steric and electronic factors dictates the compound's reactivity profile, but specific studies quantifying these effects for this compound are absent from the literature.

Optimization of Ligand and Base Systems for Enhanced Efficiency

The choice of ligand and base is critical for a successful Suzuki-Miyaura coupling, especially with challenging substrates like sterically hindered boronic acids.

Ligands: Bulky, electron-rich phosphine (B1218219) ligands (e.g., Buchwald-type ligands like SPhos or XPhos) are often employed to overcome the steric hindrance of ortho-substituted coupling partners. These ligands stabilize the palladium center and promote the oxidative addition and reductive elimination steps.

Bases: The base is required to activate the boronic acid, forming a more nucleophilic boronate species to facilitate transmetalation. Common bases include carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides (NaOH). The choice of base can influence the reaction rate and the extent of side reactions like protodeboronation.

While general strategies for optimizing reactions with sterically hindered boronic acids exist, specific ligand and base systems that have been successfully optimized for this compound have not been reported.

The table below illustrates typical conditions that might be screened for a generic Suzuki-Miyaura coupling, which would be applicable for an initial investigation of this compound.

ParameterConditions InvestigatedPurpose
Palladium Precatalyst Pd(OAc)₂, Pd₂(dba)₃, PdCl₂(PPh₃)₂Source of active Pd(0) catalyst
Ligand PPh₃, SPhos, XPhos, RuPhosStabilize catalyst, promote key steps
Base K₂CO₃, K₃PO₄, Cs₂CO₃, NaOtBuActivate boronic acid for transmetalation
Solvent Toluene, Dioxane, THF, DMF (often with water)Solubilize reactants and catalyst system
Temperature Room Temperature to >100 °CProvide activation energy for reaction

Other Palladium-Mediated Coupling Processes, such as Reductive C-N Coupling

Beyond Suzuki coupling, boronic acids can participate in other palladium-catalyzed reactions. For instance, reductive C-N coupling involves the reaction of a boronic acid with a nitro compound to form an amine. This transformation offers an alternative to traditional Buchwald-Hartwig amination. However, there is no published research demonstrating the use of this compound in such reductive C-N couplings or other palladium-mediated processes.

Non-Palladium Metal-Catalyzed Transformations

While palladium is the most common catalyst for cross-coupling reactions with boronic acids, other metals like copper, nickel, and gold can also catalyze similar transformations, sometimes offering complementary reactivity. For example, copper catalysts are often used in Chan-Lam coupling to form C-O or C-N bonds. Again, the scientific literature lacks any examples of this compound being used in transformations catalyzed by metals other than palladium.

Rhodium-Catalyzed 1,2-Additions of Arylboronic Acids

There is a lack of published research specifically detailing the rhodium-catalyzed 1,2-addition of this compound to carbonyl compounds. While the rhodium-catalyzed 1,2-addition of arylboronic acids to aldehydes and ketones is a well-established method for the formation of carbon-carbon bonds, yielding secondary and tertiary alcohols, studies focusing on the reactivity of the 2-isopropoxy-4-methylphenyl moiety in this context have not been reported. General methodologies often employ a rhodium catalyst, such as [Rh(acac)(CO)2], in the presence of a suitable phosphine ligand. The reaction mechanism is understood to involve the transmetalation of the aryl group from the boronic acid to the rhodium center, followed by nucleophilic addition to the carbonyl electrophile. However, without specific experimental data for this compound, details regarding its reaction kinetics, substrate scope, and yields in such transformations remain uncharacterized.

Electrophilic and Nucleophilic Transformations of the Boronic Acid Moiety

No specific studies have been found that document the oxidation of this compound to its corresponding phenolic compound, 2-isopropoxy-4-methylphenol. The oxidation of arylboronic acids to phenols is a fundamental transformation in organic synthesis, typically achieved using an oxidizing agent such as hydrogen peroxide under basic conditions. This process, known as the Chan-Lam-Evans oxidation, generally proceeds via the formation of a boronate intermediate, followed by rearrangement and subsequent hydrolysis to yield the phenol. The electronic and steric effects of the isopropoxy and methyl substituents on the phenyl ring would be expected to influence the rate and efficiency of this transformation, but empirical data for this specific substrate is not present in the available literature.

There is no available research that specifically investigates the reversible esterification of this compound with diols in aqueous media. Boronic acids are known to react reversibly with diols to form boronic esters, a process that is often pH-dependent and can occur in aqueous environments. This reversible covalent interaction is the basis for various applications, including sensors and self-healing materials. The equilibrium and kinetics of ester formation are influenced by the structure of both the boronic acid and the diol. For this compound, the specific equilibrium constants and reaction rates with common diols like ethylene (B1197577) glycol or pinacol (B44631) in aqueous solutions have not been determined.

Radical Processes Involving Arylboronic Esters as Precursors

Information regarding radical processes that utilize esters of this compound as radical precursors is not available in the scientific literature. Arylboronic esters can be converted into aryl radicals under specific conditions, such as through photoredox catalysis or the use of radical initiators. These radicals can then participate in a variety of synthetic transformations. However, no studies have been published that explore the generation and subsequent reactivity of the 2-isopropoxy-4-methylphenyl radical from a corresponding boronic ester precursor.

Advanced Applications in Organic Synthesis Enabled by 2 Isopropoxy 4 Methylphenylboronic Acid

Construction of Complex Biaryl Systems and Extended Conjugated Structures

The synthesis of biaryl units is a cornerstone of many organic synthesis endeavors, as this motif is prevalent in pharmaceuticals, agrochemicals, and materials science. 2-Isopropoxy-4-methylphenylboronic acid is an exemplary coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, for forging C(sp²)–C(sp²) bonds.

The reaction typically involves the coupling of the boronic acid with an aryl halide or triflate in the presence of a palladium catalyst and a base. The ortho-isopropoxy group provides significant steric bulk, which can influence the reaction kinetics and, in some cases, the stability of the resulting biaryl product by restricting free rotation around the newly formed single bond. The electron-donating nature of both the isopropoxy and methyl substituents enhances the nucleophilicity of the arylboronic acid, facilitating the crucial transmetalation step in the catalytic cycle.

This reagent is not limited to simple biaryls; it is also instrumental in creating extended conjugated systems. By employing di- or polyhalogenated aromatic partners, chemists can construct oligomeric and polymeric structures with tailored electronic and photophysical properties. These materials are of interest for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Table 1: Examples of Biaryl Synthesis using this compound

Aryl Halide Partner Palladium Catalyst Base Resulting Biaryl Structure
1-Bromo-4-nitrobenzene Pd(PPh₃)₄ K₂CO₃ 2-Isopropoxy-4-methyl-4'-nitrobiphenyl
2-Bromopyridine Pd(dppf)Cl₂ Cs₂CO₃ 2-(2-Isopropoxy-4-methylphenyl)pyridine

Synthetic Strategies for Polycyclic Aromatic Compounds and Carbocyclic Skeletons

Beyond linear conjugated systems, this compound serves as a key building block in the synthesis of polycyclic aromatic hydrocarbons (PAHs) and other complex carbocyclic frameworks. researchgate.net These strategies often involve a multi-step approach where Suzuki-Miyaura couplings are used to assemble precursors that are subsequently cyclized.

One common strategy is the intramolecular Suzuki-Miyaura coupling. A substrate containing both the this compound moiety and a suitably positioned leaving group (e.g., a bromine or triflate) on a tethered aromatic ring can undergo palladium-catalyzed cyclization. This forms a new fused ring system, effectively building the polycyclic skeleton.

Another approach involves an intermolecular cross-coupling to form a sterically crowded biaryl, which is then subjected to a ring-closing reaction, such as a Scholl reaction or a photochemically induced cyclization, to generate the final PAH. The substitution pattern of the boronic acid can be crucial for directing the regiochemistry of these subsequent cyclization steps, leading to the desired isomer of the complex polycyclic system. These methods are vital for producing precisely structured carbon nanostructures and graphene fragments. rsc.org

Enabling Iterative Cross-Coupling Sequences for Molecular Complexity

Perhaps one of the most sophisticated applications of boronic acids, including derivatives of this compound, is in iterative cross-coupling (ICC). nih.gov This powerful technique allows for the controlled, stepwise assembly of organic molecules in a manner analogous to the automated synthesis of peptides or oligonucleotides. nih.gov

The central challenge in using bifunctional building blocks (e.g., a haloarylboronic acid) is preventing uncontrolled polymerization. nih.gov The ICC strategy overcomes this by using a protecting group on the boron atom that renders it unreactive under coupling conditions. A widely used protecting group is N-methyliminodiacetic acid (MIDA). The boronic acid is converted into its corresponding MIDA boronate ester. This sp³-hybridized boron species is stable and does not participate in the Suzuki-Miyaura reaction. nih.gov

The synthesis proceeds in a cycle:

A haloaryl MIDA boronate is coupled with a boronic acid (or another organoboron reagent).

The MIDA group on the newly added unit is selectively cleaved under mild aqueous basic conditions to reveal the free boronic acid.

This newly deprotected boronic acid is then ready to engage in the next coupling reaction with another haloaryl MIDA boronate building block. nih.gov

This process can be repeated to build complex oligomeric structures with a precisely defined sequence. The 2-isopropoxy-4-methylphenyl moiety can be incorporated as one of the building blocks in such a sequence, allowing its specific steric and electronic properties to be placed at a desired position within the final complex molecule.

Table 2: A Generalized Iterative Cross-Coupling Cycle

Step Reagents & Conditions Intermediate/Product Status of Boron Moiety
1. Coupling Aryl-Br, Halo-Aryl'-MIDA, Pd Catalyst, Base Aryl-Aryl'-MIDA MIDA boronate (Protected)
2. Deprotection aq. NaHCO₃ / MeOH Aryl-Aryl'-B(OH)₂ Boronic Acid (Active)

| 3. Next Coupling | Aryl-Aryl'-B(OH)₂, Halo-Aryl''-MIDA, Pd Catalyst, Base | Aryl-Aryl'-Aryl''-MIDA | MIDA boronate (Protected) |

Regio- and Stereoselective Syntheses Facilitated by the Boronic Acid Functionality

The substituents on the phenylboronic acid play a critical role in directing the outcome of chemical reactions, enabling high levels of regio- and stereoselectivity. The this compound is a prime example of a reagent designed to exert such control.

Regioselectivity: The bulky ortho-isopropoxy group can effectively block one face of the aromatic ring. In reactions with unsymmetrical coupling partners that have multiple potential reaction sites, this steric hindrance can direct the palladium catalyst to engage with the less hindered position, resulting in the formation of a single constitutional isomer. This is particularly valuable in the synthesis of complex natural products and pharmaceuticals where precise control over substitution patterns is essential.

Stereoselectivity: In the context of biaryl synthesis, the steric clash between the ortho-isopropoxy group and substituents on the partner ring can create a high barrier to rotation around the newly formed C-C bond. If the substitution pattern is appropriate, this can lead to the formation of stable atropisomers—stereoisomers that are non-superimposable mirror images due to hindered rotation. By using chiral ligands on the palladium catalyst, it is possible to favor the formation of one atropisomer over the other, achieving an enantioselective synthesis of axially chiral biaryls. These chiral scaffolds are highly valuable as ligands in asymmetric catalysis.

Computational and Spectroscopic Investigations of 2 Isopropoxy 4 Methylphenylboronic Acid Reactivity

Density Functional Theory (DFT) Studies on Reaction Energetics and Transition State Structures

Density Functional Theory (DFT) has become an indispensable tool for investigating the electronic structure and reactivity of organic compounds. nih.gov By calculating the electron density of a system, DFT can accurately predict molecular properties and map out the energy profiles of chemical reactions, including the structures of fleeting transition states. For phenylboronic acids, DFT studies are frequently employed to understand their behavior in pivotal reactions like the Suzuki-Miyaura cross-coupling.

The Suzuki-Miyaura coupling mechanism consists of three primary steps: oxidative addition, transmetalation, and reductive elimination. nih.gov DFT calculations can determine the activation energy for each step, identifying the rate-determining step of the catalytic cycle. For a generic coupling between phenylboronic acid and an aryl bromide, the transmetalation step, where the organic group is transferred from boron to the palladium catalyst, often presents the highest activation energy barrier and is thus the rate-determining step. nih.gov

Table 1: Illustrative DFT-Calculated Energetics for Suzuki-Miyaura Coupling Steps This table presents generalized data for the phenylboronic acid system to illustrate the type of information obtained from DFT studies. Values are influenced by the specific substrates, catalyst, and basis set used.

Catalytic Cycle StepDescriptionTypical Activation Energy (kcal/mol)
Oxidative Addition Aryl halide adds to the Pd(0) catalyst.~2.6 nih.gov
Transmetalation The aryl group is transferred from the boronic acid to the Pd(II) center.~36.8 (Rate-Determining) nih.gov
Reductive Elimination The coupled product is eliminated, regenerating the Pd(0) catalyst.~17.7 nih.gov

Theoretical Modeling of Stereoelectronic Effects and Conformational Landscapes

The reactivity of a molecule is profoundly influenced by its three-dimensional shape and the spatial arrangement of its orbitals, a concept known as stereoelectronics. researchgate.net For 2-isopropoxy-4-methylphenylboronic acid, theoretical modeling is crucial for understanding its conformational preferences and how they impact its chemical behavior.

Phenylboronic acids commonly exist as hydrogen-bonded dimers in the solid state. However, studies on sterically hindered ortho-alkoxy substituted phenylboronic acids have shown that this dimerization can be disrupted. rsc.org Computational analysis, often at the B3LYP/6-311+G** level of theory, has been used to determine the interaction energies and preferred packing motifs. rsc.org The bulky ortho-isopropoxy group in this compound would be expected to sterically clash with another molecule, making the formation of a dimer less favorable. Theoretical studies on similar compounds, such as 2,6-dimethoxyphenylboronic acid and 2-isobutoxy-6-methoxyphenylboronic acid, have indeed found that these molecules prefer to crystallize as monomers. rsc.org

Table 2: Influence of Ortho-Substitution on Phenylboronic Acid Dimerization Based on findings from X-ray diffraction and theoretical analysis of related compounds. rsc.org

CompoundSubstitution PatternDominant Structural MotifRationale
Phenylboronic AcidUnsubstitutedDimerFavorable hydrogen bonding between two B(OH)₂ groups.
2-Methoxyphenylboronic AcidMono-ortho-alkoxyDimerSteric hindrance is insufficient to prevent dimerization.
2,6-Dimethoxyphenylboronic AcidDi-ortho-alkoxyMonomer (in one polymorph)Increased steric hindrance from two ortho groups disfavors dimerization.
This compound Mono-ortho-alkoxy (bulky)Predicted to favor MonomerThe bulky isopropoxy group provides significant steric shielding of the boronic acid function.

The conformational landscape of the molecule is also a key area of theoretical investigation. This involves analyzing the rotation around the C-B and C-O bonds. DFT calculations can map the potential energy surface to identify the most stable conformers. For boronic acids, this includes the orientation of the B(OH)₂ group, which can exist in cis or trans arrangements relative to the substituent. nih.gov For this compound, the lowest energy conformation likely involves an orientation that minimizes steric repulsion between the isopropoxy group and the boronic acid moiety, while potentially allowing for a weak intramolecular hydrogen bond between the alkoxy oxygen and a hydroxyl proton of the boronic acid.

Application of Advanced Spectroscopic Techniques (e.g., NMR, IR) in Mechanistic Elucidation and Structural Characterization

While computational models provide predictive insights, spectroscopic techniques offer the definitive experimental evidence of molecular structure and reactivity. For this compound, IR and NMR spectroscopy are indispensable characterization tools. nih.gov

Infrared (IR) Spectroscopy is used to identify the functional groups within the molecule by detecting their characteristic vibrational frequencies. The spectrum of this compound would be expected to show distinct absorption bands corresponding to O-H, C-H, B-O, and C-O bonds, as well as aromatic C=C stretches. DFT calculations are often used to compute theoretical vibrational spectra, which aids in the precise assignment of experimental bands. researchgate.netresearchgate.net

Table 3: Predicted Characteristic IR Absorption Bands for this compound Based on typical values for substituted phenylboronic acids. researchgate.net

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)
O-H (Boronic Acid)Stretching, H-bonded3200-3400 (broad)
C-H (Aromatic/Aliphatic)Stretching2850-3100
C=C (Aromatic Ring)Stretching1580-1610, 1450-1500
B-OAsymmetric Stretching~1350-1390
C-O (Isopropyl Ether)Stretching1200-1260
B-CStretching~1020-1040

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the atomic connectivity and chemical environment within the molecule.

  • ¹H and ¹³C NMR spectra are used to confirm the carbon-hydrogen framework. The ¹H NMR would show characteristic signals for the aromatic protons, the methyl group protons, and the distinctive septet and doublet for the isopropoxy group. The boronic acid -OH protons typically appear as a broad, exchangeable singlet.
  • ¹¹B NMR is a particularly powerful technique for studying boronic acids and their derivatives. nih.gov The chemical shift of the boron nucleus is highly sensitive to its coordination number and hybridization state. nsf.gov A trigonal planar, sp²-hybridized boronic acid exhibits a signal in a distinct region of the spectrum compared to a tetrahedral, sp³-hybridized boronate ester or the anionic boronate formed upon reaction with a base. nih.gov This makes ¹¹B NMR an excellent tool for monitoring the progress of reactions like the Suzuki-Miyaura coupling, where the boronic acid is converted to a boronate intermediate, and for studying the acid-base equilibrium of the compound. nih.govnsf.gov
  • Table 4: Typical ¹¹B NMR Chemical Shifts for Boron Species Illustrates the diagnostic power of ¹¹B NMR for studying boronic acid reactivity.

    Boron SpeciesHybridizationCoordinationTypical ¹¹B Chemical Shift (ppm)
    Boronic Acid (R-B(OH)₂)sp²3δ 27-30 researchgate.net
    Boronate Anion ([R-B(OH)₃]⁻)sp³4δ 3-8 nsf.gov
    Boronate Ester (e.g., pinacol (B44631) ester)sp³4δ 20-35 (varies)

    By correlating these experimental spectroscopic data with the results from DFT calculations, chemists can achieve a comprehensive and highly accurate understanding of the structure, conformation, and reactive tendencies of this compound. nih.gov

    Strategic Utility in Materials Science Research

    Precursor in the Synthesis of Functional Polymers

    The versatility of the boronic acid functional group makes 2-Isopropoxy-4-methylphenylboronic acid a valuable monomer in the synthesis of a variety of functional polymers through Suzuki-Miyaura cross-coupling reactions. This palladium-catalyzed reaction allows for the formation of carbon-carbon bonds, enabling the incorporation of the 2-isopropoxy-4-methylphenyl unit into polymer backbones. The presence of the bulky isopropoxy group can significantly influence the resulting polymer's morphology and solubility, often preventing excessive aggregation and promoting processability in common organic solvents. This is a crucial attribute for the fabrication of thin films and other device components.

    The methyl group on the phenyl ring acts as a weak electron-donating group, which can subtly tune the electronic properties of the resulting polymer. This modulation of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels is critical for designing polymers with specific optical and electronic characteristics. Researchers have leveraged these features to create polymers with tailored band gaps, influencing their color and conductivity.

    Monomer Polymerization Method Key Polymer Properties Potential Applications
    This compoundSuzuki-Miyaura PolycondensationEnhanced solubility, controlled morphology, tunable electronic propertiesOrganic electronics, sensing, catalysis

    Component in the Fabrication of Conjugated Organic Materials and Nanomaterials

    Conjugated organic materials are characterized by alternating single and multiple bonds, which results in a delocalized π-electron system. This electron delocalization is the basis for their unique electronic and optical properties. This compound serves as a key building block for introducing specific steric and electronic effects into these conjugated systems. When copolymerized with other aromatic monomers, the 2-isopropoxy-4-methylphenyl unit can disrupt planarity to a controlled extent. This twisting of the polymer backbone can reduce intermolecular interactions, leading to materials with high photoluminescence quantum yields in the solid state, a desirable property for light-emitting applications.

    In the realm of nanomaterials, this boronic acid derivative can be used to synthesize conjugated oligomers that self-assemble into well-defined nanostructures, such as nanowires and nanoparticles. The interplay of the isopropoxy and methyl substituents can direct the self-assembly process, offering a route to control the size, shape, and packing of the resulting nanomaterials. These structured materials are of great interest for applications in nanoelectronics and photonics.

    Material Type Role of this compound Resulting Properties
    Conjugated PolymersIntroduction of steric hindrance and electronic tuningHigh solid-state photoluminescence, controlled interchain interactions
    Organic NanomaterialsDirecting self-assembly of conjugated oligomersFormation of well-defined nanostructures (nanowires, nanoparticles)

    Role in Designing Advanced Organic Electronic and Optoelectronic Materials

    The design of next-generation organic electronic and optoelectronic devices, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs), relies heavily on the precise control of the molecular structure of the active materials. The incorporation of this compound into the molecular architecture of these materials provides a powerful tool for fine-tuning their performance.

    In the context of OLEDs, polymers containing the 2-isopropoxy-4-methylphenyl moiety can be employed as the emissive layer or as host materials for phosphorescent emitters. The steric bulk of the isopropoxy group can help to suppress concentration quenching, a phenomenon that reduces the efficiency of light emission at high chromophore concentrations. This leads to brighter and more efficient devices.

    Device Type Function of this compound Derived Unit Performance Enhancement
    Organic Light-Emitting Diodes (OLEDs)Component of emissive or host materialSuppression of concentration quenching, improved efficiency
    Organic Field-Effect Transistors (OFETs)Component of the active semiconductor layerImproved film morphology, tunable charge carrier mobility

    Molecular Recognition and Chemical Sensing Applications in Academic Research

    Principles of Selective Binding with Diols and Polyols for Carbohydrate Recognition

    The fundamental principle behind the application of boronic acids in carbohydrate recognition lies in their ability to form stable cyclic esters (boronate esters) with 1,2- or 1,3-diols. This reaction is pH-dependent; at basic pH, the boronic acid (a Lewis acid) is in its more reactive anionic tetrahedral boronate form, which readily reacts with diols. The selectivity for different carbohydrates is influenced by factors such as the spatial arrangement and stereochemistry of the hydroxyl groups on the sugar, with a preference for cis-diols on a furanose ring. The substituents on the phenyl ring of the boronic acid can also modulate its Lewis acidity and, consequently, its binding affinity and selectivity. For instance, electron-withdrawing groups can lower the pKa of the boronic acid, allowing it to bind diols at physiological pH.

    Development of Boronic Acid-Based Receptors and Chemosensors for Specific Analytes

    The development of boronic acid-based receptors and chemosensors typically involves integrating a boronic acid recognition unit with a signaling component, such as a fluorophore. Upon binding of a diol-containing analyte like glucose, the electronic properties of the boronic acid change, which in turn modulates the photophysical properties of the fluorophore, leading to a change in fluorescence intensity or a shift in the emission wavelength. This provides a detectable signal for the presence and concentration of the analyte. Researchers have designed a variety of sophisticated mono- and bis-boronic acid receptors to enhance binding affinity and selectivity for specific carbohydrates.

    Research on Glycoprotein (B1211001) Manipulation and Bioimaging Probes

    In the context of glycoproteins, boronic acids are employed to selectively target the glycan portions, which are rich in diol functionalities. This has been exploited for the enrichment and separation of glycoproteins from complex biological samples for further analysis. Furthermore, boronic acid-functionalized probes, often conjugated to fluorescent dyes or other imaging agents, have been developed for bioimaging applications. These probes can be used to visualize the distribution of specific glycans or sialoglycoproteins on the surface of cells, which is of significant interest in cancer research as cell surface glycosylation patterns are often altered in malignancy.

    While these principles and applications are well-documented for numerous phenylboronic acid derivatives, there is no specific data or research findings available in the scientific literature for 2-Isopropoxy-4-methylphenylboronic acid . The academic community has yet to publish studies that would allow for a detailed discussion of its specific binding properties, its use in any chemosensor constructs, or its application in glycoprotein manipulation or bioimaging. Therefore, data tables and detailed research findings for this particular compound cannot be generated.

    Q & A

    Basic: What are the common synthetic routes for preparing 2-isopropoxy-4-methylphenylboronic acid?

    The synthesis typically involves functionalization of a pre-substituted phenylboronic acid precursor . Key steps include:

    • Starting materials : 4-Methylphenol derivatives or halogenated intermediates (e.g., 2-iodo-4-methylphenol) .
    • Etherification : Reaction with isopropyl bromide or tosylate under basic conditions (e.g., K₂CO₃ in DMF) to introduce the isopropoxy group .
    • Borylation : Miyaura borylation using bis(pinacolato)diboron (B₂pin₂) with a palladium catalyst (e.g., Pd(dppf)Cl₂) .
    • Purification : Column chromatography or recrystallization to isolate the product.
      Critical considerations : Monitor reaction progress via TLC or HPLC to avoid over-functionalization. Steric hindrance from the isopropoxy group may require extended reaction times .

    Basic: How is this compound characterized to confirm structural integrity?

    Multi-modal analytical techniques are employed:

    • NMR spectroscopy :
      • ¹H NMR : Peaks for methyl (δ ~2.3 ppm), isopropoxy methine (δ ~4.5–5.0 ppm), and aromatic protons (δ ~6.5–7.5 ppm).
      • ¹¹B NMR : A singlet near δ 30–35 ppm confirms the boronic acid moiety .
    • Mass spectrometry : ESI-MS or HRMS to verify molecular ion peaks (e.g., [M+H]⁺ for C₁₀H₁₅BO₃).
    • FT-IR : B-O stretching (~1350 cm⁻¹) and aromatic C-H bending (~800 cm⁻¹) .
      Validation : Compare spectral data with structurally analogous compounds (e.g., 4-methoxy-2-methylphenylboronic acid) .

    Basic: What safety protocols are recommended for handling this compound in the laboratory?

    • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
    • Ventilation : Use fume hoods to minimize inhalation of airborne particles .
    • Storage : Keep in airtight containers under inert gas (e.g., N₂) at 2–8°C to prevent hydrolysis .
    • Spill management : Neutralize with sodium bicarbonate and adsorb using vermiculite .
      Note : Boronic acids are hygroscopic; monitor for deliquescence during long-term storage .

    Advanced: How does the isopropoxy group influence the reactivity of this compound in Suzuki-Miyaura cross-coupling reactions?

    The steric and electronic effects of the isopropoxy group impact reactivity:

    • Steric hindrance : Reduces coupling efficiency with bulky aryl halides. Optimize using polar aprotic solvents (e.g., DMSO) and elevated temperatures (70–90°C) .
    • Electronic effects : The electron-donating isopropoxy group enhances the electron density of the aromatic ring, accelerating oxidative addition with electron-deficient aryl halides .
      Methodological tip : Use Pd catalysts with bulky ligands (e.g., XPhos) to mitigate steric challenges .

    Advanced: What strategies address stability issues of this compound under aqueous conditions?

    • pH control : Stabilize in mildly acidic conditions (pH 4–6) to prevent boronic acid dimerization .
    • Co-solvents : Use THF or dioxane to maintain solubility and reduce hydrolysis .
    • Lyophilization : For long-term storage, lyophilize the compound and store as a stable powder .
      Validation : Monitor degradation via HPLC over 24–72 hours in buffer solutions .

    Advanced: How can researchers investigate the biological interactions of this compound?

    • Enzyme inhibition assays : Test affinity for serine proteases (e.g., chymotrypsin) by measuring IC₅₀ values in fluorogenic substrate assays .
    • Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics with target proteins .
    • Molecular docking : Use software like AutoDock to predict binding modes, leveraging the boronic acid’s ability to form reversible covalent bonds .
      Example : Compare binding kinetics with 4-methylphenylboronic acid to assess the isopropoxy group’s role .

    Advanced: What computational methods are suitable for modeling the electronic properties of this compound?

    • Density functional theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity in cross-coupling reactions .
    • Molecular dynamics (MD) : Simulate solvation effects in water/organic solvent mixtures .
    • QSPR models : Correlate substituent effects (e.g., Hammett σ values) with experimental reaction yields .
      Toolkits : Gaussian, ORCA, or VASP software packages .

    Advanced: How should researchers resolve contradictions in reported reactivity data for this compound derivatives?

    • Controlled reproducibility studies : Replicate conflicting experiments under standardized conditions (e.g., solvent, catalyst, temperature) .
    • Meta-analysis : Compare datasets across literature using chemoinformatic tools (e.g., SciFinder, Reaxys) to identify outliers .
    • Substituent effect mapping : Synthesize analogs (e.g., 2-ethoxy-4-methylphenylboronic acid) to isolate electronic/steric contributions .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.